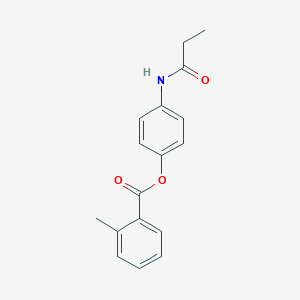![molecular formula C21H24N2O3 B267291 2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B267291.png)
2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as LY294002, is a synthetic compound that inhibits phosphatidylinositol 3-kinase (PI3K) activity. This compound has been widely used in scientific research to investigate the role of PI3K in various biological processes.
作用機序
2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide inhibits the activity of PI3K by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which is a critical step in the activation of downstream signaling pathways such as Akt and mTOR.
Biochemical and Physiological Effects:
2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to inhibit cell growth, induce apoptosis, and decrease cell migration in various cell types. It has also been shown to reduce inflammation and improve insulin sensitivity in animal models of diabetes. However, the specific effects of 2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide depend on the cell type and experimental conditions.
実験室実験の利点と制限
2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a potent and specific inhibitor of PI3K, which makes it a valuable tool for studying the role of PI3K in various biological processes. However, it is important to note that 2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide may have off-target effects and can inhibit other kinases such as DNA-PK and mTOR. Additionally, the use of 2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide may not fully recapitulate the effects of genetic knockdown or knockout of PI3K.
将来の方向性
There are several future directions for the use of 2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in scientific research. One area of interest is the investigation of the role of PI3K in aging and age-related diseases. Another area of interest is the development of more selective PI3K inhibitors that can target specific isoforms of the enzyme. Additionally, the combination of 2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide with other inhibitors or chemotherapeutic agents may have synergistic effects in the treatment of cancer.
合成法
2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide can be synthesized by the reaction of 2-isopropoxybenzoyl chloride with N-(4-pyrrolidinylcarbonyl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-aminophenylboronic acid in the presence of a palladium catalyst to yield 2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide.
科学的研究の応用
2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been widely used in scientific research to investigate the role of PI3K in various biological processes such as cell growth, survival, migration, and differentiation. It has been used to study the PI3K/Akt/mTOR signaling pathway in cancer, diabetes, and neurodegenerative diseases. 2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has also been used to investigate the role of PI3K in immune cell function and inflammation.
特性
製品名 |
2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide |
|---|---|
分子式 |
C21H24N2O3 |
分子量 |
352.4 g/mol |
IUPAC名 |
2-propan-2-yloxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C21H24N2O3/c1-15(2)26-19-8-4-3-7-18(19)20(24)22-17-11-9-16(10-12-17)21(25)23-13-5-6-14-23/h3-4,7-12,15H,5-6,13-14H2,1-2H3,(H,22,24) |
InChIキー |
ILUADIPZKLPPSU-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
正規SMILES |
CC(C)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(benzyloxy)phenyl]-2-furamide](/img/structure/B267212.png)



![N-[2-(allyloxy)phenyl]-2-phenylacetamide](/img/structure/B267217.png)

![N-[4-(2-ethoxyethoxy)phenyl]-4-methylbenzamide](/img/structure/B267221.png)


![N-[4-(acetylamino)phenyl]-2-(2-ethoxyethoxy)benzamide](/img/structure/B267226.png)
![N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B267228.png)
![2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B267230.png)
